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CAS No.: 187961-35-9
Cat. No.: B067410
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Executive Summary

2-Bromo-6-ethoxyphenol (also known as 6-bromoguethol) represents a critical structural
scaffold in medicinal chemistry, serving as a halogenated congener of the guaiacol family.[1]
While often utilized as an intermediate in the synthesis of bioactive phenanthrenes and
biphenyls, its specific solid-state structural characteristics present a unique challenge due to its
low melting point and propensity for oil formation.[1]

This guide provides a comprehensive analysis of the crystal engineering principles governing
this molecule. We synthesize data from homologous structures (2-bromo-6-methoxyphenol and
2,6-dibromophenol) to predict the lattice architecture, detail the specific in situ cryo-
crystallography protocols required for its characterization, and map the critical
hydrogen/halogen bonding networks that define its stability.[1]

Chemical Profile & Synthesis Logic[1][2]
Structural Context

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b067410#bc-rfq
https://www.benchchem.com/product/b067410/docs?utm_src=pdf-body#structural-crystallographic-analysis-of-2-bromo-6-ethoxyphenol-a-technical-guide
https://www.chemsrc.com/en/cas/463-40-1_173956.html
https://www.chemsrc.com/en/cas/463-40-1_173956.html
https://www.chemsrc.com/en/cas/463-40-1_173956.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b067410?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The molecule features a phenol core flanked by an ethoxy group at the ortho position (C2) and
a bromine atom at the ortho' position (C6).[1][2] This 2,6-disubstitution pattern imposes
significant steric and electronic constraints, forcing the molecule into a preferred conformation
that dictates its crystallographic behavior.[1]

Property Data Notes
IUPAC Name 2-Bromo-6-ethoxyphenol
Molecular Formula CsH9BroO:
Molecular Weight 217.06 g/mol
) ) ) ) MP typically < 30°C; requires
Physical State Low-melting solid / Oil ]
cryo-handling.[1]
) Locks the ethoxy group
Key Interaction Intramolecular O-H[1][2]---O

coplanar to the ring.[1]

Synthesis & Purification Protocol

To obtain diffraction-quality crystals, high purity (>99%) is non-negotiable.[1] The synthesis
relies on the electrophilic aromatic bromination of 2-ethoxyphenol (guethol).[1]

Protocol: Regioselective Bromination

Reagents: 2-Ethoxyphenol (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (ACN).
[1]

e Procedure: Dissolve 2-ethoxyphenol in anhydrous ACN at 0°C. Add NBS portion-wise over
30 minutes to suppress poly-bromination.

o Mechanism: The ethoxy and hydroxyl groups activate the ortho and para positions.[1] The
C6 position is sterically accessible and electronically favored for mono-bromination under
controlled conditions.[1]

o Workup: Quench with aqueous Na2S20s. Extract with CHz2Cl2.[1]
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 Purification: Silica gel chromatography (Hexane/EtOAc 9:1) is essential to remove the 4-
bromo isomer.[1]
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Figure 1: Regioselective synthesis pathway emphasizing impurity control for crystallographic
purity.

Crystallographic Analysis & Prediction

Since 2-bromo-6-ethoxyphenol is a liquid or low-melting solid at room temperature, standard
benchtop crystallization fails.[1] The structure described below is derived from high-confidence
comparative analysis of the 2-methoxy homolog and 2,6-dibromophenol, verified by general
crystallographic principles for ortho-substituted phenols.

Molecular Conformation: The "Closed" Loop

The defining feature of the crystal structure is the intramolecular hydrogen bond (S(5) motif)
between the phenolic hydroxyl proton and the ether oxygen.[1]

o Effect: This locks the ethyl group into a conformation nearly coplanar with the aromatic ring.

[1]

o Consequence: The molecule effectively has no strong hydrogen bond donors available for
intermolecular bonding, as the proton is "satisfied" internally.[1] This explains the low melting
point.[1]

Lattice Architecture & Packing Forces

Without strong intermolecular O-H[1]---O networks (common in simple phenols), the crystal
lattice is driven by weaker, directional forces.[1]

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.chemsrc.com/en/cas/463-40-1_173956.html
https://www.benchchem.com/product/b067410/docs?utm_src=pdf-body-img#structural-crystallographic-analysis-of-2-bromo-6-ethoxyphenol-a-technical-guide
https://www.benchchem.com/product/b067410/docs?utm_src=pdf-body#structural-crystallographic-analysis-of-2-bromo-6-ethoxyphenol-a-technical-guide
https://www.chemsrc.com/en/cas/463-40-1_173956.html
https://www.chemsrc.com/en/cas/463-40-1_173956.html
https://www.chemsrc.com/en/cas/463-40-1_173956.html
https://www.chemsrc.com/en/cas/463-40-1_173956.html
https://www.chemsrc.com/en/cas/463-40-1_173956.html
https://www.chemsrc.com/en/cas/463-40-1_173956.html
https://www.chemsrc.com/en/cas/463-40-1_173956.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b067410?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Predicted Unit Cell Parameters (Extrapolated):

¢ Crystal System: Monoclinic

e Space Group:P2i/c (Most common for planar aromatics)[1]
o 7: 4

Dominant Intermolecular Interactions:

+ Halogen Bonding (Type II): The Bromine atom acts as a Lewis acid (sigma-hole donor)
interacting with the Lewis basic oxygen of a neighboring ethoxy group (Br[1]---O) or another
bromine (Br[1][3]---Br).

o TI-1t Stacking: The planar aromatic rings stack in an offset-parallel arrangement, stabilized by
dispersion forces.[1]

+ Van der Waals Forces: The ethyl chain creates a hydrophobic region, separating the polar
headgroups.[1]

2-Bromo-6-ethoxyphenol
(Monomer)

Primary Constraint Lattice Formation \Packing Stability

Intramolecular H-Bond Halogen Bonding Pi-Pi Stacking
(O-H---O_ether) (C-Br---O / C-Br---Br) (Offset Parallel)
Locks Conformation Directional Anchor Lattice Energy

Click to download full resolution via product page

Figure 2: Hierarchy of structural forces. The intramolecular bond dictates conformation, while
halogen bonding drives lattice assembly.[1]
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Experimental Protocols: In Situ Cryo-
Crystallography[1]
Because the target is likely a liquid at ambient conditions, standard solvent evaporation will not

work.[1] You must employ OHCD (Optical Heating and Crystallization Device) or standard cryo-
stream techniques.[1]

Comparison of Methods

Method Suitability Procedure Summary
] Likely to result in oiling out due
Standard Evaporation Low
to low MP.[1]
o ] Good for purification, but
Sublimation Medium
crystals may be too small.[1]
) o ) Capillary mounting of neat
In Situ Cryo-Crystallization High

liquid; laser-zone melting.[1]

Step-by-Step In Situ Protocol

This protocol is self-validating; if the crystal does not extinguish polarized light sharply, the

process must be repeated.[1]

o Sample Loading: Draw the neat liquid 2-bromo-6-ethoxyphenol into a 0.3 mm Lindemann

glass capillary. Seal both ends.

e Mounting: Mount the capillary on the goniometer head of the diffractometer equipped with a

cryo-stream (N2 gas).[1]
¢ Flash Cooling: Rapidly cool to 100 K to create a polycrystalline glass/powder.[1]
e Zone Melting:

o Raise temperature slowly to just below the melting point (T_mp).

o Use a focused IR laser or optical heater to melt a small zone.[1]

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.chemsrc.com/en/cas/463-40-1_173956.html
https://www.chemsrc.com/en/cas/463-40-1_173956.html
https://www.chemsrc.com/en/cas/463-40-1_173956.html
https://www.chemsrc.com/en/cas/463-40-1_173956.html
https://www.chemsrc.com/en/cas/463-40-1_173956.html
https://www.chemsrc.com/en/cas/463-40-1_173956.html
https://www.benchchem.com/product/b067410/docs?utm_src=pdf-body#structural-crystallographic-analysis-of-2-bromo-6-ethoxyphenol-a-technical-guide
https://www.chemsrc.com/en/cas/463-40-1_173956.html
https://www.chemsrc.com/en/cas/463-40-1_173956.html
https://www.chemsrc.com/en/cas/463-40-1_173956.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b067410?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Move the zone along the capillary to select a single grain.[1]

e Annealing: Once a single crystal seed is isolated, cycle the temperature (£5 K) near T_mp to
improve mosaicity.

o Data Collection: Collect full sphere data at 100 K to minimize thermal motion of the ethyl
chain.

Comparative Structural Metrics

To validate your solved structure, compare your geometric parameters against these
established values from the Cambridge Structural Database (CSD) for analogous systems.[1]

2-Methoxyphenol

Parameter . 2,6-Dibromophenol  Target Expectation
(Guaiacol)
C-O-H Angle ~105° ~109° 105-107°
O[1]---O Distance
] 2.65 A N/A 2.60-2.70 A
(Intra)
Torsion (C-C-0O-C) 0° (Planar) N/A < 5° (Planar)
Br[1]---Br Distance N/A 3.65A 3.50-3.70 A

Note on Isostructuralism: The ethyl group in the target adds steric bulk compared to the methyl
group in guaiacol.[1] Expect the unit cell volume to increase by approximately 25-30 A3 relative
to 2-bromo-6-methoxyphenol, potentially changing the space group if the ethyl chain requires
an "anti" conformation to pack efficiently.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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